Cas no 924817-93-6 (3-Fluoro-2-(trifluoromethyl)benzaldehyde)

3-Fluoro-2-(trifluoromethyl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-2-(trifluoromethyl)benzaldehyde
- 3-Fluoro-2-trifluoromethylbenzaldehyde
- DTXSID30377717
- 924817-93-6
- YYQGKGKDRPRFFV-UHFFFAOYSA-N
- EN300-2008502
- SCHEMBL1508673
- CS-0238776
- AKOS006280484
- Z1198164462
- MFCD04116354
- FT-0692161
- 3-Fluoro-2-trifluoromethyl-benzaldehyde
- JS-4538
- CHEMBL4547585
- E85430
- DA-23611
-
- MDL: MFCD04116354
- インチ: InChI=1S/C8H4F4O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H
- InChIKey: YYQGKGKDRPRFFV-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C(=C1)F)C(F)(F)F)C=O
計算された属性
- せいみつぶんしりょう: 192.02
- どういたいしつりょう: 192.02
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1A^2
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.383
- ふってん: 202℃
- フラッシュポイント: 75℃
- 屈折率: 1.459
- PSA: 17.07000
- LogP: 2.65700
3-Fluoro-2-(trifluoromethyl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32180-250mg |
3-Fluoro-2-(trifluoromethyl)benzaldehyde, 97% |
924817-93-6 | 97% | 250mg |
¥864.00 | 2023-03-02 | |
Alichem | A014000115-500mg |
3-Fluoro-2-(trifluoromethyl)benzaldehyde |
924817-93-6 | 97% | 500mg |
$782.40 | 2023-08-31 | |
Apollo Scientific | PC302091-5g |
3-Fluoro-2-(trifluoromethyl)benzaldehyde |
924817-93-6 | 98% | 5g |
£88.00 | 2025-02-21 | |
Fluorochem | 011915-5g |
3-Fluoro-2-trifluoromethylbenzaldehyde |
924817-93-6 | 95% | 5g |
£192.00 | 2022-03-01 | |
Fluorochem | 011915-25g |
3-Fluoro-2-trifluoromethylbenzaldehyde |
924817-93-6 | 95% | 25g |
£633.00 | 2022-03-01 | |
Fluorochem | 011915-250mg |
3-Fluoro-2-trifluoromethylbenzaldehyde |
924817-93-6 | 95% | 250mg |
£29.00 | 2022-03-01 | |
Alichem | A014000115-1g |
3-Fluoro-2-(trifluoromethyl)benzaldehyde |
924817-93-6 | 97% | 1g |
$1564.50 | 2023-08-31 | |
Chemenu | CM219831-10g |
3-Fluoro-2-(trifluoromethyl)benzaldehyde |
924817-93-6 | 95% | 10g |
$275 | 2023-03-05 | |
Enamine | EN300-2008502-10.0g |
3-fluoro-2-(trifluoromethyl)benzaldehyde |
924817-93-6 | 95% | 10g |
$361.0 | 2023-06-02 | |
abcr | AB264053-5g |
3-Fluoro-2-(trifluoromethyl)benzaldehyde, 97%; . |
924817-93-6 | 97% | 5g |
€196.30 | 2025-02-21 |
3-Fluoro-2-(trifluoromethyl)benzaldehyde 関連文献
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
3-Fluoro-2-(trifluoromethyl)benzaldehydeに関する追加情報
Research Brief on 3-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS: 924817-93-6) in Chemical Biology and Pharmaceutical Applications
3-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS: 924817-93-6) is a fluorinated aromatic aldehyde that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Its unique structural features, characterized by the presence of both fluorine and trifluoromethyl groups, contribute to its reactivity and ability to modulate biological activity. Recent studies have explored its utility in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of 3-Fluoro-2-(trifluoromethyl)benzaldehyde as a building block for the synthesis of novel kinase inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against several cancer-related kinases, with IC50 values in the low nanomolar range. The presence of the trifluoromethyl group was found to enhance binding affinity through hydrophobic interactions with the target proteins, while the fluorine atom contributed to improved metabolic stability. These findings highlight the potential of this compound in the design of next-generation anticancer agents.
Another significant application of 3-Fluoro-2-(trifluoromethyl)benzaldehyde was reported in a 2022 Nature Communications article, where it was used as a precursor for the development of fluorescent probes targeting reactive oxygen species (ROS) in living cells. The researchers synthesized a series of benzaldehyde-derived probes that exhibited high selectivity and sensitivity towards specific ROS, enabling real-time monitoring of oxidative stress in biological systems. The fluorinated aromatic core of the compound played a crucial role in tuning the photophysical properties of the probes, resulting in improved brightness and photostability compared to non-fluorinated analogs.
Recent advances in synthetic methodology have also expanded the utility of 3-Fluoro-2-(trifluoromethyl)benzaldehyde. A 2023 Organic Letters publication described a novel palladium-catalyzed cross-coupling reaction that enables efficient functionalization of this compound at the formyl group position. This method provides access to a diverse array of derivatives with potential biological activity, while maintaining the valuable fluorinated motifs. The developed protocol offers advantages in terms of yield, selectivity, and compatibility with various functional groups, making it particularly valuable for medicinal chemistry applications.
From a drug development perspective, pharmacokinetic studies of compounds derived from 3-Fluoro-2-(trifluoromethyl)benzaldehyde have shown promising results. A 2023 European Journal of Medicinal Chemistry report demonstrated that several derivatives exhibited favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, with enhanced membrane permeability and reduced metabolic clearance compared to their non-fluorinated counterparts. These properties are attributed to the strategic placement of fluorine atoms, which can influence lipophilicity, hydrogen bonding capacity, and steric parameters critical for drug-like behavior.
Looking forward, the unique properties of 3-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS: 924817-93-6) position it as a valuable scaffold for continued exploration in drug discovery and chemical biology. Current research directions include its application in the development of covalent inhibitors, where the aldehyde functionality can form reversible bonds with target proteins, and in the design of PET (positron emission tomography) radiotracers, taking advantage of the fluorine atom for isotopic labeling. As synthetic methodologies continue to advance and our understanding of fluorine effects in medicinal chemistry deepens, this compound is likely to play an increasingly important role in the development of novel therapeutic agents and research tools.
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